molecular formula C21H30Cl3N5OS B218940 Ledoxantrone trihydrochloride CAS No. 119221-49-7

Ledoxantrone trihydrochloride

Cat. No.: B218940
CAS No.: 119221-49-7
M. Wt: 506.9 g/mol
InChI Key: JKCXGHJOOIDPQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ledoxantrone trihydrochloride involves a multi-step synthetic processThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves rigorous quality control measures to ensure the consistency and safety of the final product. The compound is often produced in bulk quantities and subjected to purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ledoxantrone trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Ledoxantrone trihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Ledoxantrone trihydrochloride exerts its effects by inhibiting the enzyme DNA topoisomerase II. This enzyme is essential for the unwinding and rewinding of DNA during replication and transcription. By inhibiting topoisomerase II, this compound induces DNA damage, leading to cell cycle arrest and apoptosis. The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are primarily related to DNA damage response and repair mechanisms .

Properties

CAS No.

119221-49-7

Molecular Formula

C21H30Cl3N5OS

Molecular Weight

506.9 g/mol

IUPAC Name

10-(2-aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,6,9,11,13(16)-hexaen-5-one;trihydrochloride

InChI

InChI=1S/C21H27N5OS.3ClH/c1-3-25(4-2)11-12-26-17-8-7-16(23-10-9-22)21-19(17)20(24-26)15-6-5-14(27)13-18(15)28-21;;;/h5-8,13,23-24H,3-4,9-12,22H2,1-2H3;3*1H

InChI Key

JKCXGHJOOIDPQF-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1.Cl.Cl.Cl

Canonical SMILES

CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1.Cl.Cl.Cl

Synonyms

CI 958
CI-958
ledoxantrone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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